2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione: is an organic compound with the molecular formula C20H18N2O2 and a molecular weight of 318.37 g/mol . It is also known by its alternative name, 2,5-bis(2-methylanilino)-1,4-benzoquinone . This compound is characterized by its unique structure, which includes two methylanilino groups attached to a cyclohexa-2,5-diene-1,4-dione core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2-methylaniline with 1,4-benzoquinone under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity . Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation , reduction , and substitution .
Common Reagents and Conditions:
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives , while reduction results in hydroquinone derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione is used as a building block for the synthesis of more complex organic molecules . It serves as a precursor in the preparation of various dyes and pigments .
Biology and Medicine: In biological and medical research, this compound is studied for its potential antioxidant and antimicrobial properties . It has shown promise in inhibiting the growth of certain bacterial strains and scavenging free radicals .
Industry: Industrially, this compound is utilized in the production of rubber additives and polymer stabilizers . Its ability to enhance the durability and stability of materials makes it valuable in manufacturing .
Mechanism of Action
The mechanism by which 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes . The compound’s antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . Additionally, its antimicrobial action is believed to result from the disruption of bacterial cell walls and inhibition of essential enzymes .
Comparison with Similar Compounds
- 2,5-Bis(2-methylanilino)-1,4-benzoquinone
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-toluidine amino)cyclohex-2,5-diene-1,4-dione
Uniqueness: Compared to similar compounds, 2,5-Bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and reactivity . The presence of methylanilino groups enhances its stability and solubility in organic solvents, making it more versatile for various applications .
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,5-bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H18N2O2/c1-13-7-3-5-9-15(13)21-17-11-20(24)18(12-19(17)23)22-16-10-6-4-8-14(16)2/h3-12,21-22H,1-2H3 |
InChI Key |
QJOYQAODZKIBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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